Tetradecylmagnesium chloride

Catalog No.
S1795619
CAS No.
110220-87-6
M.F
C14H29ClMg
M. Wt
257.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecylmagnesium chloride

CAS Number

110220-87-6

Product Name

Tetradecylmagnesium chloride

IUPAC Name

magnesium;tetradecane;chloride

Molecular Formula

C14H29ClMg

Molecular Weight

257.14

InChI

InChI=1S/C14H29.ClH.Mg/c1-3-5-7-9-11-13-14-12-10-8-6-4-2;;/h1,3-14H2,2H3;1H;/q-1;;+2/p-1

SMILES

CCCCCCCCCCCCC[CH2-].[Mg+2].[Cl-]

Tetradecylmagnesium chloride is an organomagnesium compound with the chemical formula C14H29ClMg\text{C}_{14}\text{H}_{29}\text{ClMg} and a molecular weight of 257.14 g/mol. It is classified as a Grignard reagent, which is characterized by its reactivity with various electrophiles to form carbon-carbon bonds. This compound appears as a colorless to pale yellow liquid and is sensitive to air and moisture, often requiring storage under inert conditions to prevent degradation and hazardous reactions, such as the release of flammable gases upon contact with water .

TMgCl is a flammable and reactive compound. Here are some safety concerns:

  • Flammability: Reacts violently with water, releasing flammable hydrogen gas.
  • Reactivity: Strong base, reacts exothermically with acids and oxidizing agents.
  • Health hazards: May cause skin and eye irritation, inhalation can irritate the respiratory tract.

Grignard Reactions

One of the primary applications of TMgCl is in Grignard reactions. These reactions involve the formation of a Grignard reagent, a highly reactive nucleophile, by reacting magnesium metal with an alkyl halide. TMgCl, due to its long alkyl chain (tetradecyl group), exhibits good solubility in organic solvents commonly used in Grignard reactions, such as tetrahydrofuran (THF) []. This improved solubility translates to easier handling and potentially higher reaction yields compared to Grignard reagents derived from less soluble magnesium halides [].

, primarily due to its nucleophilic nature:

  • Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols.
  • Cross-Coupling Reactions: This compound has been utilized in iron-catalyzed cross-coupling reactions, allowing for the synthesis of alkylated arenes at low catalyst loadings. The efficiency of these reactions can be influenced by various factors, including solvent choice and reaction conditions .
  • Reactions with Electrophiles: Tetradecylmagnesium chloride can also engage in direct arylation or alkylation reactions, contributing to the formation of complex organic molecules .

Tetradecylmagnesium chloride is typically synthesized through the reaction of tetradecyl chloride with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). The general reaction can be summarized as follows:

R Cl+MgR MgCl\text{R Cl}+\text{Mg}\rightarrow \text{R MgCl}

Where R represents the tetradecyl group. The reaction must be conducted under an inert atmosphere to prevent moisture and air from interfering with the synthesis process .

Tetradecylmagnesium chloride has several notable applications:

  • Organic Synthesis: It serves as a key reagent in organic synthesis for constructing complex molecules through nucleophilic addition and cross-coupling reactions.
  • Polymer Chemistry: This compound can be used in the synthesis of polymers, particularly those requiring long alkyl chains for enhanced properties.
  • Material Science: Its reactivity allows for modifications of surfaces and materials at the molecular level .

Interaction studies involving tetradecylmagnesium chloride focus on its reactivity with various electrophiles and other reagents. These studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways and what precautions are necessary due to its hazardous nature when interacting with water or air. Research indicates that careful optimization of reaction conditions can lead to successful outcomes even at low catalyst loadings .

Several compounds share structural or functional similarities with tetradecylmagnesium chloride. Here are some notable examples:

Compound NameFormulaKey Features
Decylmagnesium bromideC10H21BrMg\text{C}_{10}\text{H}_{21}\text{BrMg}Shorter carbon chain; used similarly in organic synthesis.
Dodecylmagnesium bromideC12H25BrMg\text{C}_{12}\text{H}_{25}\text{BrMg}Intermediate carbon chain; exhibits similar reactivity.
Pentadecylmagnesium bromideC15H31BrMg\text{C}_{15}\text{H}_{31}\text{BrMg}Longer carbon chain; potential for unique applications due to increased hydrophobicity.

Tetradecylmagnesium chloride is unique due to its specific carbon chain length, which influences its solubility and reactivity compared to shorter or longer-chain Grignard reagents. This specificity allows it to be particularly effective in certain cross-coupling reactions and organic syntheses where longer alkyl chains may provide beneficial properties.

Dates

Modify: 2023-08-15

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